molecular formula C12H7BrS3 B1266009 3'-Bromo-2,2':5',2''-terthiophene CAS No. 105125-00-6

3'-Bromo-2,2':5',2''-terthiophene

Cat. No. B1266009
M. Wt: 327.3 g/mol
InChI Key: FGBHDLKMGUOJBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Selective Synthesis : Efficient procedures for synthesizing phototoxic 2,2':5',2''-terthiophene derivatives, which include 3'-Bromo-2,2':5',2''-terthiophene, have been developed. These methods often involve palladium-mediated carbon-carbon bond-forming reactions (Rossi, Carpita, Ciofalo, & Lippolis, 1991).
  • Polymerization Potential : 3'-Vinyl-2,2':5',2''-terthiophene, a related compound, has been synthesized from 2,3,5-tribromothiophene, showcasing the potential for polymerization and copolymerization with other materials like styrene (Kagan & Liu, 1996).

Molecular Structure Analysis

  • Coplanarity Studies : The molecular structure and coplanarity of 2,2':5',2''-terthiophene and its derivatives, including those substituted at the 3'-position, have been studied using UV spectroscopy and X-ray diffractometry (Kankare et al., 1994).

Chemical Reactions and Properties

  • Electrochemical and Spectroscopic Studies : Investigations into various substituted terthiophenes have provided insights into their electrochemical and spectroscopic properties, contributing to a better understanding of their chemical behavior (Pappenfus et al., 2002).

Physical Properties Analysis

  • Conductivity and Morphology : The polyterthiophene derivative, poly(3',4'-ethylenedioxy-2,2':5',2''-terthiophene), demonstrates varying conductivity and morphology based on the ratio of oxidant to monomer, implying significant physical property variations (Abdiryim et al., 2010).

Chemical Properties Analysis

  • Redox Behavior : Dinitro and quinodimethane derivatives of terthiophene, closely related to 3'-Bromo-2,2':5',2''-terthiophene, have shown unique redox properties, being able to undergo both oxidation and reduction. This indicates the potential versatility of 3'-Bromo-2,2':5',2''-terthiophene in various chemical applications (Pappenfus et al., 2002).

Scientific Research Applications

  • Organic Electronics

    • Application : Derivatives of “3’-Bromo-2,2’:5’,2’'-terthiophene” may be useful in organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems.
  • Electrosorption Studies

    • Application : The electrosorption of 3-bromo-2-nitrothiophene (a compound similar to “3’-Bromo-2,2’:5’,2’'-terthiophene”) on a polycrystalline gold electrode has been studied .
    • Method : This study involved applying a potential to a gold electrode in a solution of 3-bromo-2-nitrothiophene and observing the resulting changes in the electrode’s surface with surface-enhanced Raman spectroscopy (SERS) .
    • Results : The results suggested a tilted orientation of the 3-bromo-2-nitrothiophene molecule on the gold surface, with a sulfur atom of the thiophene ring and oxygen atoms of the nitro group interacting directly with the gold .
  • Luminescent Polymers

    • Application : Oligothiophenedicarboxylic acids and their derivatives, which can be synthesized from “3’-Bromo-2,2’:5’,2’'-terthiophene”, are used for the synthesis of luminescent polymers .
    • Method : The synthesis involves the reaction of bromosuccinimide with esters of 3-substituted 2,2’-bithiophene-5-carboxylic acids to obtain their 5’-bromo derivatives .
    • Results : The resulting luminescent polymers can be used in various applications, including organic cells, electrochromic displays, chemical sensors, and light-emitting diodes .
  • Solar Cell Sensitizers

    • Application : Oligothiophenedicarboxylic acids and their derivatives can also serve as effective solar cell sensitizers .
    • Results : The use of these sensitizers could potentially improve the efficiency of solar cells .
  • Hybrid Organic/Inorganic Luminescent Materials

    • Application : Oligothiophenedicarboxylic acids have been used in combination with zinc oxide for the preparation of hybrid organic/inorganic luminescent materials .
    • Results : These hybrid materials are of interest for the fabrication of light-emitting diodes .
  • Metal-Organic Framework Structures

    • Application : A combination of 2,2’:5’,2’‘-terthiophene-5,5’'-dicarboxylic acids, manganese (II), and copper salts has been used to synthesize metal-organic framework structures with antiferromagnetic properties .
    • Results : The resulting metal-organic framework structures exhibit antiferromagnetic properties .
  • Organic Semiconductors

    • Application : Derivatives of “3’-Bromo-2,2’:5’,2’'-terthiophene” can be used in the synthesis of low molecular mass organic semiconductors .
    • Method : The synthesis involves the reaction of bromosuccinimide with esters of 3-substituted 2,2’-bithiophene-5-carboxylic acids to obtain their 5’-bromo derivatives .
    • Results : The resulting organic semiconductors can be used as active materials for light-emitting diodes .
  • Electrochromic Displays

    • Application : Oligothiophenedicarboxylic acids and their derivatives, which can be synthesized from “3’-Bromo-2,2’:5’,2’'-terthiophene”, are used in the fabrication of electrochromic displays .
    • Results : The use of these derivatives could potentially improve the performance characteristics of the display .
  • Chemical Sensors

    • Application : Oligothiophenedicarboxylic acids and their derivatives can also be used in the fabrication of chemical sensors .
    • Results : The use of these derivatives could potentially improve the sensitivity and selectivity of the sensor .
  • Application : Oligothiophenedicarboxylic acids have been used in combination with zinc oxide for the preparation of hybrid organic/inorganic nanomaterials .
  • Results : These nanomaterials are of interest for the fabrication of light-emitting diodes .
  • Application : A combination of 2,2’:5’,2’‘-terthiophene-5,5’'-dicarboxylic acids, manganese (II), and copper salts has been used to synthesize metal-organic framework structures with antiferromagnetic properties .
  • Results : The resulting metal-organic framework structures exhibit antiferromagnetic properties .
  • Application : Oligothiophenedicarboxylic acids and their derivatives are used in the fabrication of organic cells .
  • Results : The use of these derivatives could potentially improve the performance characteristics of the organic cell .

properties

IUPAC Name

3-bromo-2,5-dithiophen-2-ylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrS3/c13-8-7-11(9-3-1-5-14-9)16-12(8)10-4-2-6-15-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBHDLKMGUOJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909353
Record name 2~3~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-2,2':5',2''-terthiophene

CAS RN

105125-00-6
Record name 2,2':5',2''-Terthiophene, 3'-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105125006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2~3~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
J Kagan, H Liu - Synthetic metals, 1996 - Elsevier
A simple two-step synthesis of the previously unknown 3′-vinyl-2,2′:5′,2″-terthiophene from 2,3,5-tribromothiophene is described. The availability of 3′-bromo-2,2′:5′,2″-…
Number of citations: 21 www.sciencedirect.com
DM Kim, KB Shim, JI Son, SS Reddy, YB Shim - Electrochimica Acta, 2013 - Elsevier
The functionalized conductive polymer precursor of the terthiophene derivative, 3′-(2-aminopyrimidyl)-2,2′:5′,2″-terthiophene (PATT) was firstly synthesized and confirmed with FT-…
Number of citations: 24 www.sciencedirect.com
AI Vicente, I Suzana, S Realista, LP Ferreira… - Thursday 14th … - ecostbio.eu
The construction of complex hybrid materials which combine different properties, ie multifunctional materials, has been at the heart of research in recent years. Among these, our interest …
Number of citations: 4 www.ecostbio.eu
ED Jeong, JY Whang, JW Lee - Bulletin of the Korean …, 2015 - Wiley Online Library
Electroactive biomaterials such as polythiophene (PT) are highly attractive scaffolds for tissue engineering applications. The introduction of reactive functionalities into the PT backbone …
Number of citations: 1 onlinelibrary.wiley.com
DM Kim, JH Yoon, MS Won, YB Shim - Electrochimica Acta, 2012 - Elsevier
A novel conjugated polymer bridged a benzene ring between polymer backbone and carboxylic acid, poly(2,2′:5′,2″-terthiophene-3′-p-benzoic acid) (pTTBA) has been …
Number of citations: 35 www.sciencedirect.com
S Tanaka, M Kumei - Journal of the Chemical Society, Chemical …, 1995 - pubs.rsc.org
A new polythiophene film prepared by the electrochemical polymerization of a branched sexithienyl, 3′,3′-bis(2,2′ : 5′, 2″-terthiophene), has a highly developed conjugated …
Number of citations: 6 pubs.rsc.org
S Inaoka, DM Collard - Langmuir, 1999 - ACS Publications
Monolayers of oligothiophene-substituted alkylsilanes, chlorodimethyl(11-(3-(2,2‘bithienyl))undecyl)silane and chlorodimethyl(11-(3‘-(2,2‘:5‘,2‘ ‘-terthienyl))undecyl)silane, are subject to …
Number of citations: 66 pubs.acs.org
P Manca, MI Pilo, G Casu, S Gladiali… - Journal of Polymer …, 2011 - Wiley Online Library
A novel polythiophene bearing a pendant terpyridine moiety has been synthesized by electrochemical polymerization of a new thiophene monomer, namely 4′‐(2,2′:5′,2″‐terthien…
Number of citations: 20 onlinelibrary.wiley.com
TP Pollagi, MB Sinclair, SJ Jacobs - 1997 - osti.gov
… 45 min., the dark red-yellow solution was treated with 3'-Bromo-2:2'-5'2"-terthiophene (1.50 g, 4.58 mmol) and NaCN (024 g, 4.90 mmol). After 60 hours, 50 mL of ether was added, the …
Number of citations: 0 www.osti.gov
MO Park, HB Noh, DS Park, JH Yoon… - Electroanalysis, 2017 - Wiley Online Library
A long‐life electrochemical sensor for the continuous analysis of heavy metal ions (Zn(II), Cd(II), Pb(II), Cu(II), and Hg(II)) was developed using the graphene oxide (GO) anchored‐…

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